![molecular formula C25H19ClFN5O3 B2759137 N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1223958-16-4](/img/structure/B2759137.png)
N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H19ClFN5O3 and its molecular weight is 491.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide and its derivatives involves complex organic reactions aimed at exploring their biological activities. A study highlighted the synthesis of a similar compound, focusing on its crystal structure, DFT, molecular docking, and antitumor activity. The research demonstrated significant antitumor effects against human hepatoma cells and human melanoma cells, indicating the compound's potential as a chemotherapeutic agent (Zhou et al., 2021).
Antihistaminic Agents
Research into N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide derivatives has also explored their potential as H1-antihistaminic agents. A series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized through innovative routes, showed significant protection against histamine-induced bronchospasm in guinea pigs. This suggests the derivatives' potential in developing new classes of H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2007).
Positive Inotropic Effects
Another area of interest for N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide derivatives is their potential inotropic effects. A study on a series of related compounds evaluated their positive inotropic activities by measuring left atrium stroke volume on isolated rabbit-heart preparations. Some compounds exhibited favorable activity compared to the standard drug Milrinone, suggesting their potential as heart failure treatments (Li et al., 2008).
Anticancer Activity
The synthesis and evaluation of N-(4-chlorobenzyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide derivatives for anticancer activity have been a significant research focus. A study on new 1,2,4-triazolo[4,3-a]-quinoline derivatives showed that some compounds possess significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN5O3/c26-18-9-5-16(6-10-18)13-28-22(33)15-31-25(35)32-21-4-2-1-3-20(21)23(34)30(24(32)29-31)14-17-7-11-19(27)12-8-17/h1-12H,13-15H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSBSYJKYYERJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.